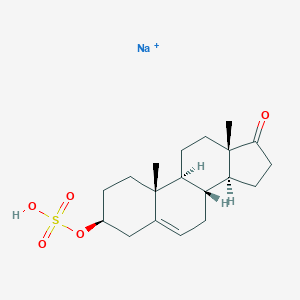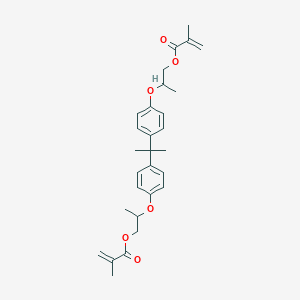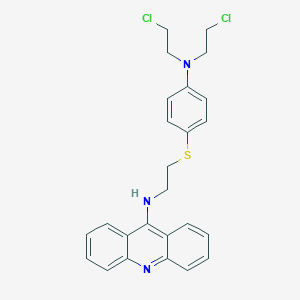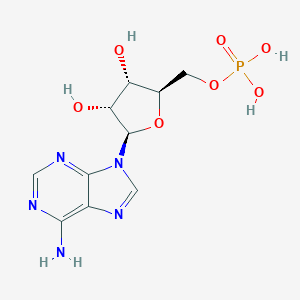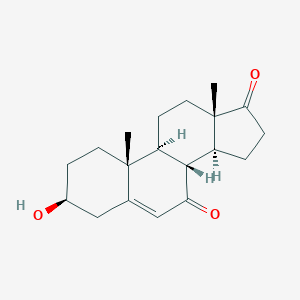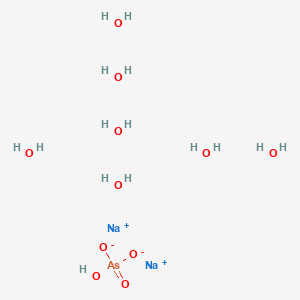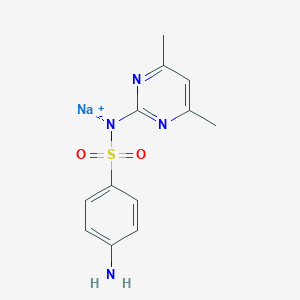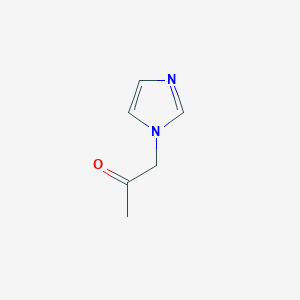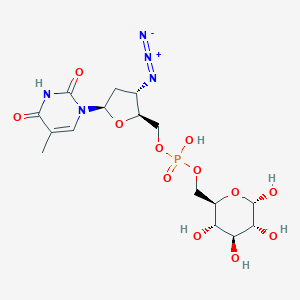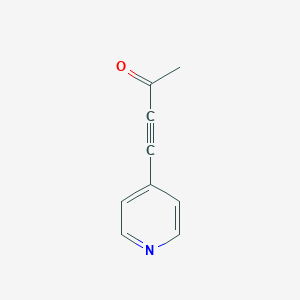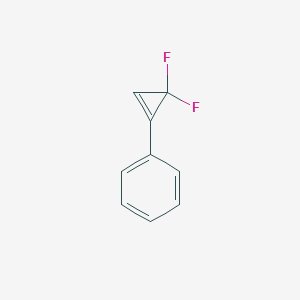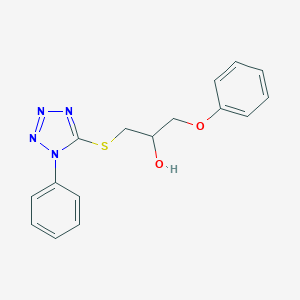
1-Phenoxy-3-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenoxy-3-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTSP, and it is a sulfanyl alcohol derivative of tetrazole. PTSP has been studied for its ability to inhibit the activity of certain enzymes and its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of PTSP is not fully understood, but it is believed to involve the interaction of the compound with the active site of the target enzyme. PTSP is thought to bind to the enzyme through its tetrazole ring and form a complex that inhibits the enzyme's activity.
Efectos Bioquímicos Y Fisiológicos
PTSP has been shown to have several biochemical and physiological effects. In addition to its enzyme-inhibiting properties, PTSP has been shown to have anti-inflammatory and antioxidant effects. Studies have also suggested that PTSP may have neuroprotective effects and could potentially be used as a therapeutic agent for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PTSP for lab experiments is its high yield synthesis method, which makes it readily available for research purposes. However, one limitation of PTSP is its potential toxicity, which requires careful handling and experimentation.
Direcciones Futuras
There are several potential future directions for research on PTSP. One area of interest is the development of PTSP-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is the exploration of PTSP's potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of PTSP and its potential applications in various fields of scientific research.
Conclusion
In conclusion, PTSP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high yield synthesis method, enzyme-inhibiting properties, and potential therapeutic effects make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of PTSP involves the reaction of 1-phenyltetrazole-5-thiol with 1-chloro-3-(phenoxymethyl)propan-2-ol in the presence of a base. This reaction results in the formation of PTSP as a white solid with a high yield.
Aplicaciones Científicas De Investigación
PTSP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of PTSP is in the field of enzyme inhibition. PTSP has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play critical roles in various physiological processes, and their inhibition can lead to therapeutic effects.
Propiedades
Número CAS |
133506-57-7 |
|---|---|
Nombre del producto |
1-Phenoxy-3-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol |
Fórmula molecular |
C16H16N4O2S |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1-phenoxy-3-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C16H16N4O2S/c21-14(11-22-15-9-5-2-6-10-15)12-23-16-17-18-19-20(16)13-7-3-1-4-8-13/h1-10,14,21H,11-12H2 |
Clave InChI |
SQJDUZFJPBJXGL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(COC3=CC=CC=C3)O |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(COC3=CC=CC=C3)O |
Sinónimos |
1-phenoxy-3-(1-phenyltetrazol-5-yl)sulfanyl-propan-2-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



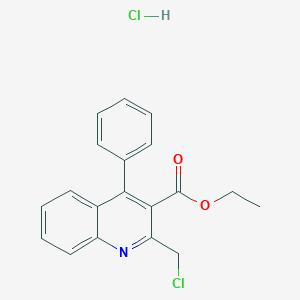
![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)
